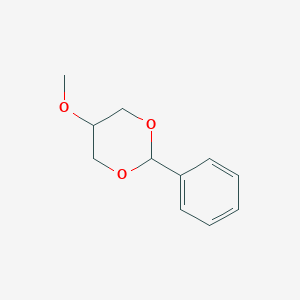
5-Methoxy-2-phenyl-1,3-dioxane
Descripción general
Descripción
5-Methoxy-2-phenyl-1,3-dioxane, also known as this compound, is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1.1. SIRT1 Inhibition
Recent studies have identified derivatives of 5-methoxy-2-phenyl-1,3-dioxane as selective inhibitors of SIRT1 (Sirtuin 1), an enzyme involved in various cellular processes including aging and metabolism. Inhibitors targeting SIRT1 have potential applications in cancer therapy, particularly for colorectal carcinoma, prostate cancer, and myelogenous leukemia. For instance, one derivative exhibited an IC50 value of 460 nM, demonstrating significant selectivity over other sirtuins (SIRT2, SIRT3, and SIRT5) .
Table 1: Inhibitory Activities of SIRT1 Derivatives
| Compound | IC50 (μM) | Selectivity |
|---|---|---|
| 12n | 0.46 | SIRT1 > SIRT2 (113.5-fold) |
| 12i | 1.31 | SIRT1 > SIRT3 (254.3-fold) |
| 12j | 1.14 | SIRT1 > SIRT5 (10.83-fold) |
The structure-activity relationship (SAR) studies indicated that halogen substitutions at the ortho position of the phenol group enhance inhibitory activity .
1.2. Anticancer Potential
The ability of these compounds to inhibit SIRT1 suggests a potential role in anticancer therapies. By modulating the deacetylation processes within cells, these inhibitors may influence tumor growth and survival pathways, making them promising candidates for further development in oncology .
Organic Synthesis Applications
This compound serves as a valuable intermediate in organic synthesis due to its unique structural features that allow for various chemical transformations.
2.1. Synthetic Pathways
The compound can be synthesized through the condensation of substituted benzaldehydes with malonic acid derivatives to yield the desired dioxane structure. This synthetic versatility allows chemists to create a range of derivatives with tailored properties for specific applications .
Table 2: Synthetic Routes for Derivatives
| Starting Material | Reaction Type | Product |
|---|---|---|
| Benzaldehyde + Malonic Acid | Condensation | 2-phenyl-1,3-dioxane |
| Various Substituted Benzaldehydes | Condensation | Diverse dioxane derivatives |
2.2. Functionalization
The functionalization of the dioxane ring can lead to the development of new materials with specific properties suitable for applications in pharmaceuticals and materials science. The ability to modify the dioxane structure opens avenues for creating compounds with enhanced biological activity or improved physical properties .
Case Study 1: Development of Selective SIRT1 Inhibitors
A study focused on synthesizing various derivatives of this compound revealed that specific modifications could significantly enhance their potency against SIRT1. The most potent inhibitor from this study demonstrated an IC50 value that surpassed existing inhibitors like EX-527, suggesting a promising lead for future drug development .
Case Study 2: Synthetic Applications in Material Science
Research into the functionalization of the dioxane ring has shown potential applications in creating novel polymers and materials with specific mechanical properties. These advancements could lead to innovations in areas such as drug delivery systems and biodegradable materials .
Propiedades
Número CAS |
104216-84-4 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
5-methoxy-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C11H14O3/c1-12-10-7-13-11(14-8-10)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3 |
Clave InChI |
VGRWLSCCYCJYST-UHFFFAOYSA-N |
SMILES |
COC1COC(OC1)C2=CC=CC=C2 |
SMILES canónico |
COC1COC(OC1)C2=CC=CC=C2 |
Key on ui other cas no. |
104216-84-4 |
Sinónimos |
2-M-1,3-OOBG 2-O-methyl-1,3-O,O-benzylideneglycerol |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














